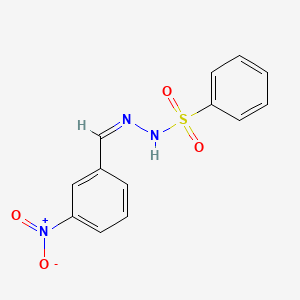
(E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide is a Schiff base compound, characterized by the presence of a C=N double bond Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
3-nitrobenzaldehyde+benzenesulfonohydrazide→(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallized from ethanol to obtain pure (E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Condensation: The Schiff base can react with other carbonyl compounds to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol solvent.
Substitution: Sodium hydroxide, ethanol solvent.
Condensation: Various aldehydes or ketones, ethanol solvent, reflux conditions.
Major Products Formed
Reduction: (E)-N’-(3-aminobenzylidene)benzenesulfonohydrazide.
Substitution: Products depend on the nucleophile used; for example, substitution with a methoxy group would yield (E)-N’-(3-methoxybenzylidene)benzenesulfonohydrazide.
Condensation: More complex Schiff bases or hydrazones.
科学的研究の応用
(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electrochemical properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the nitro group.
Industry: Used in the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of (E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide is largely dependent on its ability to form complexes with metal ions. The nitrogen atoms in the Schiff base can coordinate with metal ions, leading to the formation of stable complexes. These complexes can exhibit various biological activities, such as antimicrobial properties, by interacting with cellular components and disrupting essential biological processes.
類似化合物との比較
Similar Compounds
- (E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide
- (E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide
- (E)-N’-(3-nitrobenzylidene)benzohydrazide
Uniqueness
(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide is unique due to the specific positioning of the nitro group on the benzylidene ring, which can influence its reactivity and the types of complexes it forms
特性
分子式 |
C13H11N3O4S |
|---|---|
分子量 |
305.31 g/mol |
IUPAC名 |
N-[(Z)-(3-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O4S/c17-16(18)12-6-4-5-11(9-12)10-14-15-21(19,20)13-7-2-1-3-8-13/h1-10,15H/b14-10- |
InChIキー |
SKRKKLVWIJOXCD-UVTDQMKNSA-N |
異性体SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid](/img/structure/B11830562.png)


![{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11830590.png)
![methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate](/img/structure/B11830592.png)
![N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride](/img/structure/B11830598.png)

![tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)
![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11830613.png)

![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B11830626.png)

![8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane](/img/structure/B11830635.png)

